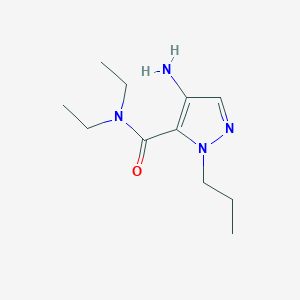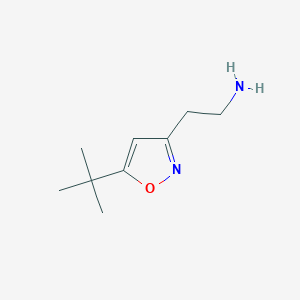
4-Amino-N,N-diethyl-1-propyl-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-N,N-diethyl-1-propyl-1H-pyrazole-5-carboxamide, also known as A-836,339, is a selective CB1 receptor antagonist. It is a chemical compound that has been extensively studied for its potential therapeutic applications. In
Mécanisme D'action
4-Amino-N,N-diethyl-1-propyl-1H-pyrazole-5-carboxamide is a selective CB1 receptor antagonist. It binds to the CB1 receptor and prevents the binding of endogenous cannabinoids such as anandamide and 2-arachidonoylglycerol. This results in a decrease in the activity of the CB1 receptor, which is involved in the regulation of appetite, metabolism, and pain.
Biochemical and Physiological Effects
4-Amino-N,N-diethyl-1-propyl-1H-pyrazole-5-carboxamide has been shown to decrease food intake and body weight in animal models of obesity. It has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. 4-Amino-N,N-diethyl-1-propyl-1H-pyrazole-5-carboxamide has been shown to reduce neuropathic pain in animal models of neuropathic pain. 4-Amino-N,N-diethyl-1-propyl-1H-pyrazole-5-carboxamide has also been shown to reduce drug-seeking behavior and withdrawal symptoms in animal models of drug addiction.
Avantages Et Limitations Des Expériences En Laboratoire
4-Amino-N,N-diethyl-1-propyl-1H-pyrazole-5-carboxamide has several advantages for lab experiments. It is a selective CB1 receptor antagonist, which allows for the specific targeting of the CB1 receptor. It has also been shown to be effective in animal models of various diseases, which suggests its potential therapeutic applications. However, there are also limitations to the use of 4-Amino-N,N-diethyl-1-propyl-1H-pyrazole-5-carboxamide in lab experiments. It has a short half-life, which requires frequent dosing. It also has poor solubility in aqueous solutions, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 4-Amino-N,N-diethyl-1-propyl-1H-pyrazole-5-carboxamide. One potential direction is the development of more potent and selective CB1 receptor antagonists. Another potential direction is the study of the long-term effects of 4-Amino-N,N-diethyl-1-propyl-1H-pyrazole-5-carboxamide on various physiological processes. Additionally, the potential therapeutic applications of 4-Amino-N,N-diethyl-1-propyl-1H-pyrazole-5-carboxamide in humans should be explored further. Finally, the use of 4-Amino-N,N-diethyl-1-propyl-1H-pyrazole-5-carboxamide in combination with other drugs should be investigated to determine its potential synergistic effects.
Conclusion
In conclusion, 4-Amino-N,N-diethyl-1-propyl-1H-pyrazole-5-carboxamide is a selective CB1 receptor antagonist that has been extensively studied for its potential therapeutic applications. It has been shown to be effective in the treatment of obesity, diabetes, neuropathic pain, and drug addiction. 4-Amino-N,N-diethyl-1-propyl-1H-pyrazole-5-carboxamide has several advantages for lab experiments, but also has limitations. There are several future directions for the study of 4-Amino-N,N-diethyl-1-propyl-1H-pyrazole-5-carboxamide, including the development of more potent and selective CB1 receptor antagonists, the study of its long-term effects, and its potential therapeutic applications in humans.
Méthodes De Synthèse
The synthesis of 4-Amino-N,N-diethyl-1-propyl-1H-pyrazole-5-carboxamide involves the reaction of 4-amino-1-propyl-1H-pyrazole-5-carboxamide with diethyl sulfate in the presence of potassium carbonate. The reaction is carried out in dimethyl sulfoxide (DMSO) at 130°C for 24 hours. The resulting product is purified using column chromatography to obtain 4-Amino-N,N-diethyl-1-propyl-1H-pyrazole-5-carboxamide in high yield and purity.
Applications De Recherche Scientifique
4-Amino-N,N-diethyl-1-propyl-1H-pyrazole-5-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to be effective in the treatment of obesity, diabetes, and neuropathic pain. 4-Amino-N,N-diethyl-1-propyl-1H-pyrazole-5-carboxamide has also been studied for its potential use in the treatment of drug addiction and withdrawal symptoms.
Propriétés
IUPAC Name |
4-amino-N,N-diethyl-2-propylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O/c1-4-7-15-10(9(12)8-13-15)11(16)14(5-2)6-3/h8H,4-7,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZKBQRGYAPCNQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C=N1)N)C(=O)N(CC)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-N,N-diethyl-1-propyl-1H-pyrazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(ethylsulfonyl)-1-(4-fluorobenzyl)-1H-benzo[d]imidazole](/img/structure/B2674460.png)

![1,8-Dioxa-3-azaspiro[4.5]decan-2-one](/img/structure/B2674466.png)


![5-Chloro-2-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2674470.png)
![N-(4-(2-((3-chloro-4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2674471.png)
![N-cyclohexyl-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2674472.png)
![N-(3-fluorophenyl)-2-((7-(3-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2674473.png)
![N-(3-chlorophenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2674474.png)



